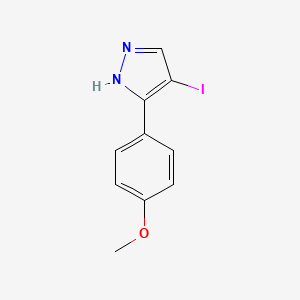

4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IN2O |

|---|---|

Molecular Weight |

300.10 g/mol |

IUPAC Name |

4-iodo-5-(4-methoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9IN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

LBKNPLFQPULYHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 3 4 Methoxyphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyrazole (B372694) and phenyl rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound include:

Pyrazole Ring Protons: A distinct singlet is expected for the proton at the C5 position of the pyrazole ring (H-5). In the related compound 4-iodo-1H-pyrazole, this proton appears as a singlet at approximately δ 7.6 ppm. A broad singlet corresponding to the N-H proton is also anticipated, with a chemical shift that can vary depending on solvent and concentration. Studies on 4-halogenated pyrazoles show this N-H signal shifts downfield as the electronegativity of the halogen decreases, suggesting a shift greater than δ 13.1 ppm for the iodo-derivative. semanticscholar.org

Methoxyphenyl Protons: The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the methoxy (B1213986) group (and meta to the pyrazole ring) are expected to resonate upfield compared to the two protons meta to the methoxy group (and ortho to the pyrazole ring). A sharp singlet for the three protons of the methoxy (-OCH₃) group is also a key identifier, typically appearing around δ 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key resonances for the title compound would be:

Pyrazole Ring Carbons: The spectrum would show three signals for the pyrazole ring carbons. The C4 carbon, directly bonded to the iodine atom, is expected to be significantly shielded, appearing at a low chemical shift. For instance, in 4-iodo-1H-pyrazole, the C4 signal is observed at δ 58.7 ppm. semanticscholar.org The C3 and C5 carbons would appear at higher chemical shifts, typically in the δ 130-150 ppm range, influenced by their attachment to the aryl group and the ring nitrogen atoms, respectively.

Methoxyphenyl Carbons: Six distinct signals are expected for the aromatic carbons of the methoxyphenyl ring. The carbon bearing the methoxy group (C-para) would be the most deshielded in the δ 160 ppm region. The carbon attached to the pyrazole ring (C-ipso) would also have a characteristic shift. The remaining four carbons would appear in the typical aromatic region (δ 114-130 ppm). The methoxy group carbon (-OCH₃) would produce a signal around δ 55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is inferred from spectroscopic analysis of analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole H-5 | ~7.6 (s, 1H) | - |

| Pyrazole N-H | >13.1 (br s, 1H) | - |

| Methoxyphenyl H-ortho | ~7.0 (d, 2H) | ~114 |

| Methoxyphenyl H-meta | ~7.7 (d, 2H) | ~128 |

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |

| Pyrazole C3 | - | ~150 |

| Pyrazole C4 | - | ~59 |

| Pyrazole C5 | - | ~135 |

| Methoxyphenyl C-ipso | - | ~125 |

| Methoxyphenyl C-para | - | ~160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

N-H Stretching: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The presence of strong intermolecular N-H···N hydrogen bonding in the solid state typically broadens this peak and shifts it to a lower frequency. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazole and phenyl rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the pyrazole and phenyl rings will produce a series of sharp peaks in the 1450-1610 cm⁻¹ region.

C-O Stretching: The strong C-O stretching vibration of the aryl-alkyl ether (methoxyphenyl group) is expected to produce a prominent band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | 3100 - 3200 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch | 1450 - 1610 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1030 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₉IN₂O), the calculated monoisotopic molecular weight is 315.97 g/mol .

The high-resolution mass spectrum should show a distinct molecular ion peak (M⁺) at m/z ≈ 315.97. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of Iodine: A prominent peak corresponding to the [M-I]⁺ fragment (m/z ≈ 189) would be expected due to the cleavage of the relatively weak C-I bond.

Loss of a Methyl Radical: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ peak.

Fragmentation of the Pyrazole Ring: The pyrazole ring can undergo cleavage, leading to smaller charged fragments.

Aromatic Fragments: Fragments corresponding to the methoxyphenyl cation ([C₇H₇O]⁺, m/z = 107) and other related aromatic ions are also plausible.

The presence of a single iodine atom would be readily apparent from the isotopic pattern, although the natural abundance of iodine is nearly 100% ¹²⁷I, so an M+1 peak would be primarily due to the natural abundance of ¹³C.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Fragment Identity | Notes |

| ~316 | [C₁₀H₉IN₂O]⁺ | Molecular Ion (M⁺) |

| ~189 | [M-I]⁺ | Loss of iodine atom |

| ~107 | [C₇H₇O]⁺ | Methoxyphenyl fragment |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Geometry and Conformation

While a crystal structure for the title compound is not publicly available, its three-dimensional geometry can be inferred from crystallographic data of highly similar molecules, such as 4-iodo-1H-pyrazole and 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.orgresearchgate.net

Molecular Geometry: The central pyrazole ring is expected to be essentially planar. The iodine atom would lie in the plane of this ring. The bond lengths and angles would be consistent with a hybrid of aromatic and non-aromatic character typical of pyrazoles. The C4-I bond length is expected to be approximately 2.08 Å.

Conformation: A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-methoxyphenyl ring. In the crystal structure of the related 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle varies between 23.6° and 42.5° across different molecules in the asymmetric unit, indicating that the rings are significantly twisted relative to each other. researchgate.net This twist is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring. A similar non-coplanar arrangement is expected for the title compound.

Intermolecular Interactions: In the solid state, the molecules are expected to form hydrogen-bonded networks via the N-H donor and the pyridine-like N2 acceptor of the pyrazole ring. semanticscholar.org These N-H···N interactions are a dominant feature in the crystal packing of pyrazoles and can lead to the formation of chains or other supramolecular motifs.

Computational Chemistry and Theoretical Modeling of 4 Iodo 3 4 Methoxyphenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and the Hartree-Fock (HF) method are commonly employed to provide a robust theoretical framework for analysis. semanticscholar.orgnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to find its ground-state equilibrium geometry. nih.gov These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. The N–N bond length in the pyrazole (B372694) ring, for instance, is a critical parameter, with calculated values for similar compounds typically falling around 1.37-1.38 Å. nih.gov The optimization process confirms the planarity of the pyrazole and phenyl rings and establishes the most energetically favorable orientation between them.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N7 (pyrazole) | ~1.29 Å |

| Bond Length | N7-N8 (pyrazole) | ~1.37 Å |

| Bond Length | C4-I | ~2.09 Å |

| Bond Length | C(phenyl)-O | ~1.36 Å |

| Dihedral Angle | Pyrazole Ring - Phenyl Ring | ~20-30° |

Note: These values are estimations based on DFT studies of structurally related pyrazole derivatives.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO is anticipated to be distributed across the pyrazole ring system. The presence of the electron-donating methoxy (B1213986) group elevates the HOMO energy level, whereas the electronegative iodine atom can influence the LUMO energy. DFT calculations provide precise energy values for these orbitals and map their electron density distributions.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | ~ -5.8 eV |

| ELUMO | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV |

Note: Values are representative estimations based on calculations for analogous pyrazole structures. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.org The MEP map displays regions of varying electrostatic potential on the electron density surface. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack. These are expected to be found around the pyrazole nitrogen atoms and the oxygen atom of the methoxy group. researchgate.net Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, which would likely be located near the hydrogen atom attached to the pyrazole nitrogen (N-H). nih.gov

Theoretical vibrational analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic vibrational frequencies, one can assign the specific vibrational modes (stretching, bending, torsion) to the observed peaks in experimental spectra. derpharmachemica.com For this compound, this analysis helps identify characteristic frequencies for its functional groups. Key vibrations include the N-H stretching of the pyrazole ring, aromatic C-H stretching of the phenyl ring, C=N and N-N stretching within the pyrazole core, C-O stretching of the methoxy group, and the C-I stretching mode. researchgate.net Comparing theoretical and experimental spectra can confirm the molecular structure. derpharmachemica.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Pyrazole Ring | 3100 - 3150 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=N Stretch | Pyrazole Ring | 1550 - 1610 |

| C-O Stretch | Methoxy Group | 1240 - 1260 |

| C-I Stretch | Iodo Group | 500 - 600 |

Note: Frequencies are based on DFT calculations for similar pyrazole and halogenated aromatic compounds. researchgate.netmdpi.com

Molecular Docking Simulations to Predict Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for screening potential inhibitors. Pyrazole derivatives are known to exhibit a wide range of biological activities and have been studied as inhibitors for targets like protein kinases and other enzymes. researchgate.netalrasheedcol.edu.iqnih.gov

For this compound, docking simulations would involve placing the molecule into the active site of a selected biomolecular target. The simulation algorithm then explores various binding poses and scores them based on binding energy or affinity. researchgate.net The results can reveal potential interactions, such as hydrogen bonds between the pyrazole's N-H group and receptor residues, or hydrophobic interactions involving the phenyl and methoxy groups. The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Table 4: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., 2QU5) | -8.5 | ASP-84, LYS-22 | Hydrogen Bond |

| LEU-101, VAL-67 | Hydrophobic Interaction | ||

| TRP-98 | Halogen Bond (with Iodine) |

Note: This table is a representative example of typical docking simulation output and is not based on experimental data for this specific compound. researchgate.net

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For this compound, the most significant conformational freedom involves the rotation around the single bond connecting the pyrazole ring to the 4-methoxyphenyl ring.

By performing a potential energy surface (PES) scan, computational methods can map the energy changes as the dihedral angle between the two rings is varied. This analysis identifies the lowest-energy (most stable) conformer and the energy barriers for rotation between different conformers. nih.gov The results are influenced by steric hindrance between the rings and potential weak intramolecular interactions, such as hydrogen bonds, that can stabilize certain conformations. In similar bi-aryl pyrazole structures, a twisted conformation is often the most stable, preventing steric clash while allowing for some degree of electronic conjugation. nih.gov

Structure Activity Relationship Sar Studies of 4 Iodo 3 4 Methoxyphenyl 1h Pyrazole Analogues

Influence of the Iodine Substituent at C4 on Target Interaction and Biological Function

The presence of a halogen atom, specifically iodine, at the C4 position of the pyrazole (B372694) ring is a significant determinant of the molecule's biological profile. This influence is exerted through a combination of halogen bonding capabilities, as well as electronic and steric effects.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction has emerged as a crucial tool in molecular recognition and crystal engineering. rsc.org In the context of 4-iodopyrazole (B32481) derivatives, the iodine atom can form strong, directional halogen bonds with electron-donating atoms like oxygen, nitrogen, or sulfur in the active sites of biological targets.

The unique combination of halogen- and hydrogen-bonding capabilities has led to 4-iodopyrazole being described as a "magic bullet" for biochemical structure determination. nih.govbris.ac.ukvu.nl Studies have shown that 4-iodopyrazole can form halogen bonds that are comparable in strength to those formed by other well-known halogen bond donors. nih.govbris.ac.ukvu.nl This ability to form specific and directional interactions can significantly enhance the binding affinity and selectivity of the compound for its target protein. Laser vaporization and rotational spectroscopy studies have been employed to explore these halogen bonding properties in detail. nih.govresearchgate.net

Table 1: Comparison of Interaction Capabilities

| Interaction Type | Atom/Group Involved | Role in Binding |

|---|---|---|

| Halogen Bonding | Iodine at C4 | Acts as a Lewis acid, interacting with electron donors (O, N, S) in the target's active site. |

| Hydrogen Bonding | Pyrazole N1-H | Acts as a hydrogen bond donor. nih.gov |

| Hydrogen Bonding | Pyrazole N2 | Acts as a hydrogen bond acceptor. nih.gov |

Beyond halogen bonding, the iodine substituent exerts notable electronic and steric effects on the pyrazole ring. The substitution pattern on a pyrazole ring is crucial in determining its chemical and biological properties. researchgate.net

Electronic Effects : Halogens, including iodine, are electron-withdrawing groups that can influence the electron density distribution of the pyrazole ring. researchgate.net This alteration in the electronic landscape affects the acidity of the N-H proton and the nucleophilicity of the ring, which can modulate the strength of other interactions, such as hydrogen bonding. mdpi.comresearchgate.net The combined effect of the two nitrogen atoms in the pyrazole ring reduces the charge density at the C3 and C5 positions, making the C4 position available for electrophilic attack, which is how iodination is often achieved. researchgate.net The electronic parameters of substituents can be a predominant factor controlling the ease of certain chemical reactions. researchgate.netrsc.org

Contribution of the 4-Methoxyphenyl (B3050149) Group at C3 to Biological Activity and Binding Profile

The methoxy (B1213986) (-OCH₃) group can significantly influence the molecule's physicochemical properties, particularly its ability to form hydrogen bonds and its lipophilicity.

Hydrogen Bonding : The oxygen atom of the methoxy group is a hydrogen bond acceptor. It can form hydrogen bonds with suitable donor groups in a receptor's binding site. mdpi.com Studies on related crystal structures have shown that methoxy groups can participate in various hydrogen bonding contacts, such as N-H···OMe. mdpi.comresearchgate.net The formation of intramolecular hydrogen bonds, which can involve such groups, is known to affect molecular planarity and stability. mdpi.com

Lipophilicity : Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The methoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl group. Intramolecular hydrogen bonds can also affect lipophilicity; by masking polar groups, they can make a molecule more lipophilic and enhance its permeability across biological membranes. researchgate.net The nature of substituents and their electronic effects directly influence lipophilicity parameters. mdpi.com

The phenyl ring of the 4-methoxyphenyl moiety provides a platform for various non-covalent aromatic interactions, which are vital for molecular recognition.

Cation-π and C-H···π Interactions : The phenyl ring can also participate in cation-π interactions with positively charged residues (e.g., lysine, arginine) and C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system. nih.gov Molecular modeling studies have shown that pyrazole analogs can interact with enzyme active sites through these π-π and cation-π interactions, increasing the residence time of the ligand in the active site. nih.gov

Modulation of Biological Activity through Variations at Pyrazole Nitrogen (N1) and Other Positions

The pyrazole scaffold is synthetically versatile, allowing for modifications at multiple positions, most notably at the N1 nitrogen atom. nih.gov Such modifications are a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

Substitutions at the N1 position can dramatically alter a compound's properties:

Hydrogen Bonding : The unsubstituted N1 position has an N-H group that can act as a hydrogen bond donor. nih.gov Alkylating or arylating this position removes this donor capability but may introduce other functionalities that can engage in different types of interactions.

Steric and Lipophilic Properties : Introducing different substituents at N1 allows for the systematic modulation of the molecule's size, shape, and lipophilicity. For example, studies on pyrazole derivatives as inhibitors of the CYP2E1 enzyme showed that introducing a methyl group at N1 or other positions could significantly improve binding affinity compared to the unsubstituted pyrazole. nih.gov A review of SAR studies indicates that N-aryl pyrazole derivatives can exhibit sedative and analgesic activities. orientjchem.org

Target Selectivity : Different N1 substituents can orient the rest of the molecule differently within a binding pocket, leading to changes in target affinity and selectivity. For instance, in a series of pyrazolone (B3327878) derivatives, various N1 substitutions, including cyclohexylmethyl and piperidinyl groups, were synthesized to explore the SAR against Trypanosoma cruzi. frontiersin.org

Modifications at other positions, such as C5, also play a crucial role. The relative substitution pattern at C3 and C5 is important; electron-donating groups tend to prefer the C3 position, while electron-withdrawing groups favor C5. mdpi.com SAR studies on diphenyl-pyrazole derivatives have shown that substitutions on the phenyl rings at various positions are key determinants of anticancer activity. researchgate.net This highlights the rich potential for optimizing biological activity through systematic structural modifications of the pyrazole core.

Table 2: Effect of Substitutions on Pyrazole Core Activity

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference Example |

|---|---|---|---|

| N1 | Alkyl/Aryl groups | Modulates lipophilicity, steric fit, and hydrogen bonding potential. Can significantly alter binding affinity. | Introduction of a methyl group improves binding to CYP2E1. nih.gov |

| C3 | Phenyl/Substituted Phenyl | Affects reactivity and provides sites for aromatic interactions (π-π, cation-π). | The 4-methoxyphenyl group provides hydrogen bond accepting and π-stacking capabilities. mdpi.comnih.gov |

| C4 | Halogens (e.g., Iodine) | Introduces potential for halogen bonding and alters electronic properties of the ring. | 4-iodopyrazole forms strong halogen bonds, enhancing molecular recognition. nih.govbris.ac.ukvu.nl |

| C5 | Various groups | Can be modified to fine-tune activity; interplay with C3 substituent is important for tautomeric equilibrium. mdpi.com | In diphenylpyrazoles, substitutions on the C5-phenyl ring impact anticancer activity. researchgate.net |

Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Design

The predictive design of novel analogues of 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole with potentially enhanced biological activities relies heavily on the development of robust Quantitative Structure-Activity Relationship (QSAR) models. While specific QSAR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, a comprehensive understanding can be derived from QSAR investigations on structurally related pyrazole derivatives. These studies provide valuable insights into the key molecular features that govern the biological potency of this class of compounds, thereby guiding the rational design of new chemical entities.

QSAR modeling endeavors to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties and structural features. These descriptors are then used to build a predictive model through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.

For pyrazole derivatives, QSAR studies have been instrumental in identifying the structural requirements for various biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds. These studies often highlight the importance of steric, electronic, and hydrophobic properties of the substituents on the pyrazole core.

Key Findings from QSAR Studies of Related Pyrazole Analogues:

Several QSAR studies on diverse series of pyrazole derivatives have revealed critical determinants of their biological activity. For instance, in studies of pyrazole-based kinase inhibitors, the nature and position of substituents on the pyrazole ring and its appended aryl rings have been shown to be crucial for potency.

One study on a series of pyrazole derivatives as p38α MAP kinase inhibitors utilized both stepwise multiple linear regression (SW-MLR) and genetic algorithm-multiple linear regression (GA-MLR) methods to develop QSAR models. The GA-MLR model, which was found to be superior, incorporated six descriptors that were crucial for the inhibitory activity. This suggests that a combination of electronic and topological descriptors is likely important for the activity of such compounds.

Another 3D-QSAR study on tetrasubstituted pyrazoles as COX-II inhibitors developed a pharmacophore model that highlighted the importance of hydrogen bond acceptors, a hydrophobic group, and aromatic rings for biological activity. The resulting model showed a high correlation coefficient (r² = 0.958), indicating its strong predictive power. The study emphasized that steric and electrostatic fields significantly contribute to the activity, suggesting that the size, shape, and electronic nature of the substituents are key to designing more potent inhibitors.

Furthermore, a study on 1,3,4-triarylpyrazole derivatives with cytotoxic activity against breast cancer cell lines also employed QSAR modeling to elucidate the structure-activity relationships. The findings from this study indicated that specific substitutions on the aryl rings could significantly enhance the anti-proliferative effects.

Predictive Design Based on QSAR Models:

The insights gained from such QSAR models are invaluable for the predictive design of new this compound analogues. By understanding which molecular properties are positively or negatively correlated with the desired biological activity, medicinal chemists can strategically modify the lead structure to optimize its potency.

For example, if a QSAR model for a related series of kinase inhibitors indicates that a bulky, hydrophobic group at a specific position enhances activity, this information can be used to design new analogues of this compound that incorporate such features. Conversely, if a model suggests that a certain electronic property is detrimental to activity, modifications can be made to avoid it.

The general approach for developing a predictive QSAR model for a new series of analogues would involve the following steps:

Data Set Selection: A diverse set of analogues with a wide range of biological activities is required.

Molecular Descriptor Calculation: A large number of descriptors, including 2D and 3D descriptors, are calculated for each molecule in the dataset.

Model Building: Statistical methods are used to select the most relevant descriptors and build a regression model that correlates these descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data for QSAR Modeling:

To construct a hypothetical QSAR model for a series of pyrazole analogues, a dataset similar to the one presented in the table below would be utilized. This table includes the chemical structures, their experimentally determined biological activities (e.g., as pIC50 values), and a selection of calculated molecular descriptors that could be used in the QSAR analysis.

| Compound ID | Structure | pIC50 | LogP | Molecular Weight | Polar Surface Area (PSA) |

| 1 | This compound | - | 3.5 | 314.12 | 39.4 |

| 2 | 4-Chloro-3-(4-methoxyphenyl)-1H-pyrazole | - | 3.2 | 222.66 | 39.4 |

| 3 | 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole | - | 3.3 | 267.11 | 39.4 |

| 4 | 3-(4-Methoxyphenyl)-1H-pyrazole | - | 2.5 | 174.20 | 39.4 |

| 5 | 4-Iodo-3-(phenyl)-1H-pyrazole | - | 3.1 | 284.09 | 39.4 |

| 6 | 4-Iodo-3-(4-chlorophenyl)-1H-pyrazole | - | 3.9 | 318.54 | 39.4 |

By analyzing such a dataset, a QSAR equation could be derived, for instance:

pIC50 = c0 + c1LogP + c2MolecularWeight + c3*PSA + ...

where c0, c1, c2, and c3 are coefficients determined by the regression analysis. This equation would then allow for the prediction of the biological activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Mechanistic Investigations of Biological Activities of 4 Iodo 3 4 Methoxyphenyl 1h Pyrazole Excluding Clinical Outcomes

In Vitro Assays for Interaction with Molecular Targets (e.g., Enzymes, Receptors)

In vitro assays are fundamental in determining the direct molecular interactions of a compound. For pyrazole (B372694) derivatives, these studies have often revealed interactions with key biological macromolecules like enzymes, receptors, and nucleic acids.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry for its ability to target various kinases, which are crucial regulators of cell signaling.

Cyclin-Dependent Kinases (CDK): Structurally related compounds, such as 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their inhibitory activity against CDKs. For instance, compounds 9a and 14g from this series demonstrated notable inhibition of CDK2 and CDK9. Compound 14g showed a half-maximal inhibitory concentration (IC₅₀) of 0.460 µM against CDK2, and compound 9a had an IC₅₀ of 0.262 µM against CDK9. Such findings suggest that the 3-(4-methoxyphenyl)-pyrazole core could be a valuable pharmacophore for CDK inhibition.

Epidermal Growth Factor Receptor (EGFR): The 1H-pyrazolo[3,4-d]pyrimidine core, which is related to the pyrazole structure, has been a key feature in the design of EGFR inhibitors. Novel derivatives of this class have shown potent inhibitory activities against both wild-type and mutant forms of EGFR. For example, compound 12b in one study exhibited an IC₅₀ of 0.016 µM against wild-type EGFR. Another study on 4-methoxyphenyl (B3050149) pyrazole derivatives identified a compound with superior inhibitory potency against EGFR (IC₅₀ = 0.071 µM) compared to the reference drug erlotinib.

PI3 Kinase: While direct inhibitory data for 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole on PI3 Kinase is unavailable, the broader strategy of targeting the PI3K/AKT/mTOR pathway is common in cancer research. Dual inhibitors that target both PI3K and other kinases are of significant interest. Given the kinase inhibitory potential of the pyrazole scaffold, evaluating the specific compound against PI3K would be a logical step in its characterization.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 14g (a pyrazolo[3,4-b]pyridine) | CDK2 | 0.460 | |

| Compound 9a (a pyrazolo[3,4-b]pyridine) | CDK9 | 0.262 | |

| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine) | EGFR (wild-type) | 0.016 | |

| Compound 12 (a 4-methoxyphenyl pyrazole) | EGFR | 0.071 |

The pyrazole structure is a key component of well-known cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant. Research into related pyrazole derivatives has explored their binding affinities for cannabinoid receptors. These assays typically involve competitive binding studies using a radiolabeled ligand to determine the affinity (Ki) of the test compound for the receptor. Although no specific data exists for this compound, the presence of the pyrazole core suggests that its potential interaction with cannabinoid or other G-protein coupled receptors could be a relevant area of investigation.

Certain pyrazole derivatives have been investigated for their ability to interact with DNA, a mechanism that can lead to anticancer effects. Studies on some N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives have explored their DNA binding properties using electronic absorption and fluorescence spectroscopy. Furthermore, other 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce DNA damage, suggesting they can cause genotoxic stress through mechanisms like strand breaks. These studies provide a precedent for investigating whether this compound can bind to DNA, potentially through intercalation or groove binding, which could contribute to cytotoxic activity.

Applications in Drug Discovery and Chemical Biology Excluding Clinical Applications

Role as a Lead Compound or Scaffold in Early-Stage Drug Discovery Programs

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comglobalresearchonline.netresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of pharmacological activities, leading to several clinically approved drugs. globalresearchonline.netnih.gov The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is synthetically accessible and capable of engaging in various biological interactions. globalresearchonline.netnih.gov

Consequently, 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole serves as an attractive starting point or scaffold in early-stage drug discovery programs. Its core structure is associated with diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. eurekaselect.comglobalresearchonline.netresearchgate.net The methoxyphenyl group can influence the molecule's pharmacokinetic properties and binding interactions, while the iodo group provides a handle for further chemical modification to optimize activity and selectivity. Researchers utilize such scaffolds to generate libraries of related compounds, which are then screened for activity against various biological targets like protein kinases or specific receptors. nih.gov The goal is to identify a "lead compound"—a molecule with promising activity that can be further developed into a drug candidate.

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib (B62257) | Anti-inflammatory | Selective COX-2 Inhibitor |

| Ruxolitinib (B1666119) | Anticancer | Janus Kinase (JAK) Inhibitor |

| Crizotinib | Anticancer | ALK and ROS1 Kinase Inhibitor |

| Sulfaphenazole | Antibacterial | Dihydropteroate Synthase Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

This table illustrates the therapeutic diversity of compounds built upon the pyrazole core, underscoring its importance as a scaffold in drug discovery.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent probes for bioimaging, in particular, is a crucial technique for visualizing biological processes in living cells. nih.gov Pyrazole derivatives are increasingly being explored for these applications due to their high synthetic versatility, structural diversity, and favorable biological properties such as good membrane permeability and biocompatibility. nih.gov

While specific research detailing this compound as a chemical probe is not extensively documented, its structure is amenable to such applications. The pyrazole core can be modified to create fluorescent derivatives. For example, the core structure can be functionalized to develop sensors for specific ions or molecules within cells. Recent studies have highlighted pyrazole derivatives that act as fluorescent probes for detecting cancer-related proteins or for sensing metal cations like copper (Cu²⁺) in cellular environments. nih.gov The this compound scaffold could potentially be elaborated into such probes, where the core structure provides the platform for fluorescence and target binding, enabling the investigation of complex biological pathways.

Utilization as a Synthetic Building Block for More Complex Bioactive Molecules

One of the most significant applications of this compound in a research context is its role as a versatile synthetic building block. researchgate.netnih.govrsc.org The iodine atom at the 4-position of the pyrazole ring is a key feature, providing a reactive site for various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures from simpler precursors.

Specifically, the carbon-iodine bond is highly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. nih.govrsc.org These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds. By reacting this compound with different coupling partners, chemists can systematically introduce a wide variety of chemical groups at the 4-position. This strategy is used to synthesize libraries of novel compounds with diverse functionalities, which can then be evaluated for biological activity. ccspublishing.org.cn For instance, a research program might use this building block to explore how different aromatic or alkyl groups at the 4-position affect a molecule's ability to inhibit a specific enzyme. nih.govnih.gov Other coupling reactions involving 4-iodopyrazoles, such as copper-catalyzed C-O bond formation, further expand their synthetic utility. mdpi.comnih.gov

Table 2: Key Cross-Coupling Reactions Utilizing 4-Iodopyrazole (B32481) Scaffolds

| Reaction Name | Catalyst/Reagents | Bond Formed | Purpose in Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Carbon-Carbon | Introduction of aryl or vinyl groups |

| Sonogashira Coupling | Palladium & Copper catalysts, Terminal alkyne | Carbon-Carbon | Introduction of alkynyl groups |

| Copper-Catalyzed Coupling | Copper catalyst, Alcohol/Amine | Carbon-Oxygen / Carbon-Nitrogen | Introduction of alkoxy or amino groups |

This table summarizes important synthetic transformations where 4-iodopyrazoles serve as key intermediates for building molecular complexity.

Exploration in Radiopharmaceutical Development (e.g., as SPECT Ligands for Research Imaging)

Radiopharmaceuticals are compounds containing a radioactive isotope, used in nuclear medicine for diagnostic imaging or therapy. nih.gov Single-Photon Emission Computed Tomography (SPECT) is an imaging technique that uses gamma-emitting radioisotopes, such as Iodine-123 (¹²³I), to visualize biological processes in vivo. nih.govrsc.org

The structure of this compound makes it an interesting candidate for the development of SPECT imaging agents for research purposes. The non-radioactive iodine atom in the molecule can be replaced with a radioactive isotope, ¹²³I, through established radioiodination methods. nih.gov The resulting radiolabeled molecule could then potentially serve as a SPECT ligand to image specific targets in the body, such as receptors or enzymes in the brain. rsc.org The pyrazole scaffold is known to be a part of molecules that target various biological systems, and pyrazole-based radiotracers have been developed for Positron Emission Tomography (PET) imaging. mdpi.com For a compound to be a successful SPECT ligand, it must exhibit high affinity and specificity for its target, appropriate lipophilicity to cross biological barriers like the blood-brain barrier, and favorable clearance from non-target tissues. The this compound scaffold provides a foundation that can be chemically modified and evaluated for these properties in preclinical research settings. rsc.org

Future Research Directions and Challenges

Advancements in Sustainable and Efficient Synthetic Routes for Iodinated Pyrazoles

The future synthesis of 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole and other iodinated pyrazoles will likely be guided by the principles of green chemistry. nih.govbenthamdirect.com The goal is to develop methods that are not only high-yielding but also environmentally benign, atom-economical, and operationally simple. nih.gov Key areas of advancement include the use of green solvents, renewable energy sources, and recyclable catalysts. nih.gov

Current research highlights several promising strategies:

Microwave and Ultrasonic Assistance: These techniques can significantly reduce reaction times and improve yields in the synthesis of pyrazole (B372694) derivatives. benthamdirect.comnih.gov For instance, microwave-assisted synthesis has been effectively used for the one-pot, three-component reaction of aldehydes, ketones, and hydrazines to produce pyrazolines, which can then be oxidized to pyrazoles. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. mdpi.com "Dry media" reactions under microwave activation represent a significant step towards greener synthetic protocols. mdpi.com

Catalyst Innovation: The development and use of recyclable catalysts, such as nano-SiO2 derived from agricultural waste, are central to sustainable synthesis. nih.gov Iodine-mediated synthesis is another area of interest, with iodine playing a dual role as a Lewis acid and an oxidant in multicomponent reactions to form aminopyrazole thioether derivatives. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, leading to complex molecules with high atom economy. rsc.orgmdpi.comacs.org The development of novel MCRs for the direct and regioselective iodination of the pyrazole ring is a key area for future research.

A significant challenge in the synthesis of 4-iodopyrazoles is achieving regioselectivity. researchgate.net Future research will likely focus on developing methods that allow for the precise placement of the iodine atom on the pyrazole ring. Recent studies have shown that reagents like N-iodosuccinimide (NIS) can be used for the efficient iodination of pyrazoles.

Integration of Advanced Computational Methods for Predictive SAR and Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process for pyrazole-based compounds. eurasianjournals.com By integrating advanced computational methods, researchers can predict Structure-Activity Relationships (SAR) and rationally design novel derivatives of this compound with enhanced therapeutic properties. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its mechanism of action and to design more potent inhibitors. nih.govekb.eg For example, docking studies have been used to design novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov These models can be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. eurasianjournals.comnih.gov

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure and properties of pyrazole derivatives, providing a deeper understanding of their reactivity and interaction with biological targets. eurasianjournals.comresearchgate.net

The challenge lies in the accuracy of the computational models and the need for experimental validation. eurasianjournals.com Future efforts will focus on developing more accurate force fields and integrating machine learning and artificial intelligence to enhance the predictive power of these computational tools. eurasianjournals.com

Discovery and Validation of Novel Biological Targets for Pyrazole-Based Agents

The pyrazole scaffold is known to interact with a wide range of biological targets, and identifying new targets for this compound is a crucial area for future research. nih.govfrontiersin.org Pyrazole derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. orientjchem.orgnih.govresearchgate.net

Potential future research directions include:

Screening against Diverse Target Classes: Screening this compound and its analogs against a broad panel of kinases, proteases, and other enzymes could reveal novel mechanisms of action. Pyrazole derivatives have shown inhibitory activity against various targets including tubulin, EGFR, CDK, and BTK. nih.gov

Elucidating Mechanisms of Action: For identified targets, detailed biochemical and cellular assays are necessary to validate the interaction and understand the downstream signaling pathways affected by the compound. For instance, some pyrazole derivatives have been shown to inhibit NADPH oxidase activity and protect against oxidative stress. nih.gov

Anti-inflammatory and Analgesic Targets: Pyrazole analogs have demonstrated antinociceptive and anti-inflammatory activities, potentially through the activation of opioid receptors or inhibition of enzymes like COX and LOX. nih.govfrontiersin.org

Anticancer Targets: In the context of cancer, pyrazole derivatives have been investigated as inhibitors of various targets crucial for tumor growth and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

A significant challenge is the validation of these novel targets to ensure their relevance in disease pathology. This requires a combination of in vitro and in vivo studies to confirm that modulating the target with the pyrazole compound leads to a therapeutic effect.

Design and Synthesis of Multi-Targeting Pyrazole Derivatives for Polypharmacology

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. frontiersin.org Designing derivatives of this compound that can modulate multiple targets simultaneously could lead to more effective therapies with a reduced risk of drug resistance.

Future research in this area will focus on:

Rational Design of Hybrid Molecules: This involves combining the structural features of this compound with other pharmacophores known to interact with different targets.

Synthesis of Dimeric Compounds: Linking two pyrazole moieties or a pyrazole with another active molecule can create compounds with dual activity.

In Silico Screening for Multi-Target Activity: Computational methods can be employed to predict the binding of a single pyrazole derivative to multiple targets.

A key challenge in developing multi-target agents is achieving a balanced activity profile against the desired targets while minimizing off-target effects. This requires careful optimization of the molecular structure.

Exploration of the Compound in Emerging Areas of Chemical Biology

The unique properties of the pyrazole scaffold make it a valuable tool for exploring fundamental biological processes. Future research could leverage this compound in emerging areas of chemical biology.

Potential applications include:

Development of Chemical Probes: The iodinated pyrazole could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for identifying and studying its biological targets.

Photodynamic Therapy: Some pyrazole derivatives bonded by azo bonds can be utilized in photodynamic therapy due to their photoswitching properties. sciforum.net

Bioimaging: The development of pyrazole-based fluorescent probes could enable the visualization of specific biological processes or targets within living cells.

The primary challenge in this area is the design and synthesis of pyrazole derivatives with the specific properties required for these advanced applications, such as high specificity, photostability, and cell permeability.

Q & A

What are the standard synthetic routes for 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

Basic Research Question

A common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the pyrazole core. For example, analogous compounds like 4-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives are synthesized by reacting pyrazole precursors with aryl alkynes under mild conditions (50°C, 16 hours in THF/water). Copper sulfate and sodium ascorbate are typically used as catalysts, yielding ~60% after purification via column chromatography . Adjusting stoichiometry, solvent polarity (e.g., THF vs. ethanol), and reaction time can optimize yields.

How can researchers ensure purity and structural fidelity during purification?

Basic Research Question

Post-synthesis purification often involves sequential liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel and gradients of ethyl acetate/hexane. Recrystallization from ethanol or methanol is recommended for high-purity crystalline products, as demonstrated in the isolation of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (45% yield, m.p. 449 K) . TLC monitoring (e.g., using DCM:MeOH 9:1) ensures reaction completion before purification .

What advanced techniques validate the structural and electronic properties of this compound?

Advanced Research Question

X-ray crystallography is critical for resolving dihedral angles and intermolecular interactions. For example, a related pyrazole derivative exhibited dihedral angles of 16.83°–51.68° between the pyrazole ring and substituent aryl groups, with crystal packing stabilized by O-H⋯N hydrogen bonds . Computational studies (DFT or molecular docking) can further predict electronic properties and reactivity, validated against experimental NMR (¹H/¹³C) and HRMS data .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The iodine atom at the 4-position serves as a reactive handle for Suzuki-Miyaura or Ullmann couplings. For instance, analogous iodo-pyrazoles undergo palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse aryl groups. Reaction optimization (e.g., ligand choice, base, and solvent) is essential, as seen in Mannich reactions using 4-chloro-2-(1H-pyrazol-3-yl)phenol to generate crown ether-linked hybrids . Control experiments under inert atmospheres (N₂/Ar) mitigate undesired side reactions.

What strategies address contradictions in spectroscopic data during characterization?

Advanced Research Question

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For pyrazoles, tautomeric equilibria between 1H- and 2H- forms can complicate interpretation. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve dynamic effects. Cross-validation with IR (C=N/C-I stretches) and elemental analysis is advised. In one study, HRMS with <2 ppm error confirmed molecular formulas, while X-ray data resolved ambiguous NOE correlations .

How can researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question

Pyrazole cores are known for anti-inflammatory and antimicrobial activity. For biological screening, derivatives can be tested in vitro against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorescence-based assays . Structure-activity relationships (SAR) are built by modifying the methoxyphenyl or iodo substituents. For example, replacing iodine with trifluoromethyl groups enhanced COX-2 inhibition in related compounds . Dose-response curves and molecular docking (e.g., AutoDock Vina) rationalize binding modes .

What are the challenges in scaling up synthesis for mechanistic studies?

Advanced Research Question

Scaling CuAAC reactions requires careful control of exothermicity and catalyst loading. Pilot-scale reactions (e.g., 10 mmol) may use flow chemistry to improve heat dissipation and reproducibility. Purification bottlenecks (e.g., column chromatography) can be mitigated by switching to centrifugal partition chromatography (CPC) or recrystallization. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.